Azoli
Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.
In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.
Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.

- Pirazoli
- tiazoli
- Triazoli
- Imidazoli
- Ossadiazoli
- isossazoli
- tetrazoli
- ossazoli
- Tiadiazoli
- acidi carbossilici pirazolici e derivati
- 2,4,5-trisostituiti ossazoli
- Fenilpirazoli
- 4,5-disostituiti tiazoli
- Acidi carbossilici imidazolili e derivati
- fenile-1,3-ossazoli
- imidazoli N-sostituiti
- tiazoli 2,4-disostituiti
- Nitroimidazoli
- fenilimidazoli
- tiazoli 2,5-disostituiti
- Fenilossadiazoli
- Amminoimidazoli
- ditiazoli
- tiazoli 2,4,5-trisostituiti
- Acidi carbossilici del tiazolo e derivati
- tiazolcarbossammidi
- 2,4,5-trisostituiti imidazoli
- 1,2,4,5-tetrasostituiti imidazoli
- 1,2,4-trisostituiti imidazoli
- imidazoli trisostituiti
- ossazoli 2,4-disostituiti
- ossazoli 4,5-disostituiti
- Carbonilimidazoli
- Fenile-1,2,4-triazoli
Letteratura correlata
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Fornitori consigliati
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati